Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant implications in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 404.83 g/mol. This compound is classified as a triazole derivative, which is notable for its diverse biological activities, particularly in medicinal chemistry.
The synthesis of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves several steps:
The molecular structure of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be represented using various structural formulas:
InChI=1S/C16H16ClN5O3S/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24)
This representation indicates the connectivity of atoms within the molecule and highlights functional groups such as the triazole ring and the benzoate moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 404.83 g/mol |
InChI Key | AMETYGCOWNQACU-UHFFFAOYSA-N |
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can participate in various chemical reactions:
The mechanism of action for ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate primarily involves its interaction with specific biological targets:
The physical and chemical properties of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
pH | Not applicable |
Stability | Stable under normal conditions but sensitive to light and moisture |
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific applications:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7